molecular formula C7H3F4N3O B15336769 4-Azido-2,3,5,6-tetrafluorobenzenemethanol CAS No. 126695-59-8

4-Azido-2,3,5,6-tetrafluorobenzenemethanol

Cat. No.: B15336769
CAS No.: 126695-59-8
M. Wt: 221.11 g/mol
InChI Key: PQCRBYQLJBCLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,3,5,6-tetrafluorobenzenemethanol is a fluorinated aromatic compound featuring an azide (-N₃) group and a hydroxymethyl (-CH₂OH) substituent. Its structure combines the electronic effects of fluorine atoms with the reactivity of the azide and alcohol groups, making it valuable in photochemistry, materials science, and bioconjugation. The fluorine atoms enhance stability and influence solubility, while the azide enables click chemistry (e.g., Staudinger ligation, CuAAC) . The hydroxymethyl group allows further functionalization, such as oxidation to aldehydes or esterification .

Properties

IUPAC Name

(4-azido-2,3,5,6-tetrafluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h15H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRBYQLJBCLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268602
Record name 4-Azido-2,3,5,6-tetrafluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126695-59-8
Record name 4-Azido-2,3,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126695-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-2,3,5,6-tetrafluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Followed by Azidation

A common strategy involves functionalizing tetrafluorobenzene derivatives through sequential halogenation and azidation. As outlined in the synthesis of related compounds, 2,3,5,6-tetrafluorobenzyl alcohol serves as a precursor. The protocol involves:

  • Halogenation : Treatment with hydrogen halides (HCl or HBr) at 40–120°C for 2–20 hours to yield 3-halomethyl-1,2,4,5-tetrafluorobenzene.
  • Methoxylation : Reaction with methanol under alkaline conditions (LiOH, NaOH) at 0–65°C to install the methoxymethyl group.
  • Azidation : Substitution of the halide with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
  • Reduction : Conversion of the methoxy group to a hydroxymethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

This method achieves moderate yields (50–70%) but requires careful control of reaction temperatures to avoid premature azide decomposition.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Optimal conditions vary by step:

Step Temperature Range Solvent Yield
Halogenation 40–120°C Mixed H₂O/organic 70–85%
Methoxylation 0–65°C Methanol 65–75%
Azidation 60–80°C DMF 50–70%
Diazotransfer 0–25°C THF/DCM 60–80%

Polar aprotic solvents enhance azide stability, while protic solvents like methanol facilitate nucleophilic substitutions.

Catalytic Systems

  • Copper(I) Catalysts : Improve diazotransfer efficiency by stabilizing reactive intermediates.
  • Phase-Transfer Catalysts (PTC) : Tetrabutylammonium bromide (TBAB) accelerates halide displacement in biphasic systems.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Azide Decomposition : At temperatures >80°C, the azide group may undergo cyclization to form tetrazole derivatives.
  • Fluorine Displacement : Strong nucleophiles (e.g., OH⁻) can displace fluorine atoms, leading to regioisomeric byproducts.

Mitigation Strategies

  • Low-Temperature Processing : Maintaining reactions below 80°C suppresses decomposition.
  • Inert Atmosphere : Use of nitrogen or argon minimizes oxidation of intermediates.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High functional group tolerance Multi-step, moderate yields
Diazotransfer Fewer steps, better atom economy Expensive reagents, scalability issues

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzenemethanol is utilized in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: The compound is used in bioconjugation techniques, attaching fluorescent labels or other probes to biomolecules.

  • Medicine: Its reactivity makes it a candidate for drug development, particularly in the design of targeted therapies.

  • Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Azido-2,3,5,6-tetrafluorobenzenemethanol exerts its effects depends on its specific application. For example, in bioconjugation, the azide group can react with alkynes in a click chemistry reaction, forming stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Molecular Targets and Pathways:

  • Click Chemistry: The azide-alkyne cycloaddition reaction targets specific molecular structures, allowing for precise modifications.

  • Bioconjugation: The compound targets biomolecules such as proteins, nucleic acids, and lipids, facilitating their study and manipulation.

Comparison with Similar Compounds

Functional Group Reactivity

Compound Functional Groups Key Reactivity
4-Azido-2,3,5,6-tetrafluorobenzenemethanol Azide, hydroxymethyl - Azide: Click chemistry (e.g., CuAAC, photocrosslinking)
- Hydroxymethyl: Oxidation, esterification, ether formation
4-Azido-2,3,5,6-tetrafluorobenzoic acid Azide, carboxylic acid - Carboxylic acid: EDC/NHS coupling to amines
- Azide: Crosslinking
N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate Azide, succinimidyl ester - Succinimidyl ester: Rapid amine conjugation without activation
- Azide: Dual reactivity for crosslinking
Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) (bis-FPA) Two azide groups, ester - Bifunctional azide: Enhanced crosslinking efficiency in polymers/QD patterning

Key Insight: The hydroxymethyl group in 4-azido-2,3,5,6-tetrafluorobenzenemethanol provides unique versatility for sequential modifications, unlike carboxylic acid or ester derivatives, which require pre-activation for conjugation .

Stability and Shelf Life

  • 4-Azido-2,3,5,6-tetrafluorobenzenemethanol: Stability depends on storage conditions; the hydroxymethyl group may introduce sensitivity to oxidation or moisture compared to esters/acids.
  • Bis-FPA and Esters : Stable for >1 year under dark, vacuum conditions due to inert ester groups .
  • Succinimidyl Esters : Require dry storage but react immediately with amines, reducing long-term utility post-activation .

Solubility

Compound Solubility Profile
4-Azido-2,3,5,6-tetrafluorobenzenemethanol Polar protic solvents (methanol, ethanol) due to -OH; aprotic solvents (DMF, DMSO)
Bis-FPA and Esters Aprotic solvents (DMF, DCM, chloroform); limited solubility in water
Succinimidyl Esters Aprotic solvents (acetonitrile, DMF); incompatible with aqueous buffers

Note: The hydroxymethyl group improves compatibility with polar protic solvents, broadening application in aqueous-organic hybrid systems .

Electronic and Steric Effects

  • Fluorine Substitution : All derivatives benefit from electron-withdrawing fluorine atoms, which stabilize the azide group against thermal decomposition and enhance reactivity in photochemical reactions .
  • Steric Hindrance: The tetrafluorinated benzene ring reduces steric bulk compared to non-fluorinated analogs, improving accessibility for conjugation .

Q & A

Basic: What are the standard synthetic routes for 4-Azido-2,3,5,6-tetrafluorobenzenemethanol?

Answer:
The synthesis typically involves fluorinated benzyl alcohol intermediates. A validated route starts with 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, where selective deprotection and functionalization introduce the azido group. Key steps include nucleophilic substitution under controlled temperature (40–60°C) and azide introduction via diazotization or direct substitution . Characterization relies on IR spectroscopy (azide stretch at ~2100 cm⁻¹), GC-MS (molecular ion verification), and ¹H/¹⁹F NMR (fluorine coupling patterns and methanol proton integration) .

Basic: How is purity assessed for this compound, and what analytical challenges arise?

Answer:
Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection at 254 nm) and elemental analysis (C, H, N, F content). Challenges include:

  • Azide instability : Degradation during GC-MS requires derivatization or low-temperature ionization .
  • Fluorine interference : ¹⁹F NMR simplifies structural confirmation but requires deuterated solvents (e.g., CDCl₃) to avoid splitting artifacts .
  • Moisture sensitivity : Karl Fischer titration or TGA monitors hygroscopicity .

Advanced: How can reaction conditions be optimized for higher azide incorporation yield?

Answer:
A factorial design approach is recommended:

  • Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (azide source: 1.2–2.0 eq.).
  • Response surface modeling identifies optimal conditions. For example, reports 85% yield using DMF at 60°C with 1.5 eq. NaN₃ .
  • In situ monitoring : FTIR tracks azide formation kinetics, while quenching tests prevent over-reaction .

Advanced: How to resolve contradictions in NMR data between synthetic batches?

Answer:
Discrepancies often arise from residual solvents or diastereomeric impurities (e.g., axial vs. equatorial fluorine configurations). Mitigation strategies:

  • Drying protocols : Azeotropic distillation with toluene removes trace water .
  • Advanced NMR : ¹⁹F-¹H HOESY detects spatial proximity of fluorine and methanol protons, clarifying stereochemistry .
  • Crystallography : Single-crystal X-ray diffraction (where feasible) provides definitive structural validation .

Advanced: What computational tools predict reactivity or stability of this compound?

Answer:

  • DFT calculations (Gaussian, ORCA): Model azide decomposition pathways (e.g., Staudinger reactions) and fluorine’s electron-withdrawing effects on methanol oxidation .
  • Molecular dynamics : Simulate solvent interactions (e.g., methanol’s hydrogen bonding in aqueous systems) .
  • QSAR models : Relate substituent effects (e.g., fluorine position) to thermal stability (TGA data) .

Basic: What safety protocols are critical during handling?

Answer:

  • Azide hazards : Use blast shields and avoid metal contact (risk of explosive metal azides).
  • Fluorinated waste : Neutralize with Ca(OH)₂ before disposal .
  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods mandatory .

Advanced: How to design a stability study under varying storage conditions?

Answer:

  • DOE parameters : Temperature (-20°C, 4°C, 25°C), humidity (0%, 40%, 80% RH), and light exposure (UV vs. dark).
  • Analytical endpoints : HPLC purity, FTIR for azide integrity, and DSC for phase transitions .
  • Accelerated aging : 40°C/75% RH for 6 months predicts shelf life via Arrhenius modeling .

Advanced: How to validate synthetic scalability from milligram to gram quantities?

Answer:

  • Process analytical technology (PAT) : Inline IR monitors reaction progression .
  • Workflow adjustments :
    • Solvent switching : Replace DMF with MeCN for easier distillation .
    • Batch vs. flow chemistry : Continuous flow reactors minimize exothermic risks during azide addition .
  • Purity retention : Compare TGA (thermal stability) and NMR (structural fidelity) between scales .

Basic: What are the primary applications in academic research?

Answer:

  • Click chemistry : Azide-alkyne cycloaddition for bioconjugation or polymer functionalization .
  • Fluorinated probes : ¹⁹F NMR tags for metabolic tracing .
  • Pharmaceutical intermediates : Methanol group enables esterification or oxidation to carboxylic acids .

Advanced: How to address conflicting bioactivity results in different assay systems?

Answer:

  • Controlled variables :
    • Solubility: Use DMSO stock solutions standardized to <0.1% v/v in aqueous assays .
    • Metabolic interference: Test stability in liver microsomes (LC-MS/MS quantifies degradation) .
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase panels) vs. cellular viability (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.